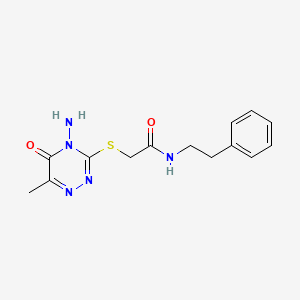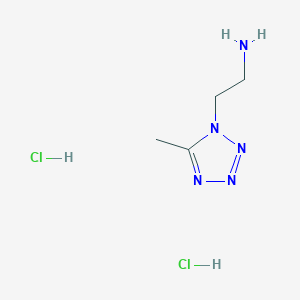
3-ブロモ-2-イソブチルピリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-isobutylpyridine is an organic compound with the molecular formula C₉H₁₂BrN It is a derivative of pyridine, where the pyridine ring is substituted with a bromine atom at the third position and an isobutyl group at the second position
科学的研究の応用
3-Bromo-2-isobutylpyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active compounds that can be used in drug discovery and development.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
Target of Action
Brominated compounds like this are often used in suzuki–miyaura cross-coupling reactions , which suggests that its targets could be various organoboron reagents used in these reactions.
Mode of Action
In the context of suzuki–miyaura cross-coupling reactions, brominated compounds typically undergo oxidative addition with a palladium catalyst, forming a new pd–c bond .
Biochemical Pathways
In the context of suzuki–miyaura cross-coupling reactions, this compound could be involved in the formation of carbon-carbon bonds, which are fundamental to many biochemical pathways .
Result of Action
As a potential reagent in suzuki–miyaura cross-coupling reactions, it could contribute to the formation of new carbon-carbon bonds, which are fundamental to the structure of many organic compounds .
Action Environment
It’s worth noting that the conditions under which suzuki–miyaura cross-coupling reactions are performed (eg, temperature, solvent, presence of a catalyst) can significantly impact the reaction’s outcome .
生化学分析
Biochemical Properties
3-Bromo-2-isobutylpyridine, like other brominated organic compounds, may participate in various biochemical reactions. It could potentially interact with enzymes, proteins, and other biomolecules, although specific interactions have not been documented. The bromine atom in 3-Bromo-2-isobutylpyridine could potentially be involved in halogen bonding, a type of non-covalent interaction, with biomolecules .
Cellular Effects
Brominated compounds can influence cell function in various ways, such as impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Brominated compounds can undergo various transformations over time, potentially leading to changes in their effects .
Dosage Effects in Animal Models
The effects of similar brominated compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving 3-Bromo-2-isobutylpyridine are not well-characterized. Brominated compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Brominated compounds can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Brominated compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-isobutylpyridine typically involves the bromination of 2-isobutylpyridine. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 3-Bromo-2-isobutylpyridine may involve continuous flow processes to ensure higher yields and purity. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification techniques like distillation or recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3-Bromo-2-isobutylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The isobutyl group can be oxidized to form corresponding alcohols, aldehydes, or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether, hydrogen gas with palladium on carbon catalyst.
Major Products Formed:
Substitution: Formation of azido, thio, or alkoxy derivatives.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of piperidine derivatives.
類似化合物との比較
2-Bromo-3-isobutylpyridine: Similar structure but with different substitution pattern.
3-Bromo-2-methylpyridine: Similar structure with a methyl group instead of an isobutyl group.
3-Chloro-2-isobutylpyridine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 3-Bromo-2-isobutylpyridine is unique due to the specific positioning of the bromine and isobutyl groups, which can influence its chemical reactivity and interaction with other molecules. This unique structure can lead to distinct properties and applications compared to its analogs.
特性
IUPAC Name |
3-bromo-2-(2-methylpropyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrN/c1-7(2)6-9-8(10)4-3-5-11-9/h3-5,7H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWCYSUVMKTGKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C=CC=N1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2530092.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(pyrazin-2-yl)thiazole-4-carboxamide](/img/structure/B2530093.png)


![2-(3-methylphenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide](/img/structure/B2530098.png)
![methyl 4-[2-({5-methyl-7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamido]benzoate](/img/structure/B2530099.png)

![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-methoxybenzamide](/img/structure/B2530102.png)


![N-[3-(1,3-BENZOTHIAZOL-2-YL)-6-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-3-(PHENYLSULFANYL)PROPANAMIDE](/img/structure/B2530108.png)


